molecular formula C8H14O4 B12396693 Dimethyl adipate-d4-1

Dimethyl adipate-d4-1

Cat. No.: B12396693
M. Wt: 178.22 g/mol
InChI Key: UDSFAEKRVUSQDD-KHORGVISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl adipate-d4-1, also known as hexanedioic acid dimethyl ester-d4, is a deuterium-labeled compound. It is a stable isotope of dimethyl adipate, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in research settings, particularly in the study of pharmacokinetics and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl adipate-d4-1 can be synthesized from cyclopentanone and dimethyl carbonate using solid base catalysts. The process involves the formation of an intermediate, carbomethoxycyclopentanone, which is then converted to this compound by reacting with a methoxide group . The reaction conditions typically involve moderate temperatures and the use of catalysts such as magnesium oxide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves continuous esterification processes. For example, adipic acid can be pre-esterified with methanol in a tubular reactor, followed by further esterification to produce dimethyl adipate .

Chemical Reactions Analysis

Types of Reactions

Dimethyl adipate-d4-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanol for esterification, hydrogen gas for hydrogenation, and strong oxidizing agents for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include dimethyl adipate, adipic acid, and various alcohol derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl adipate-d4-1 has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl adipate-d4-1 involves its incorporation into drug molecules as a stable isotope. The deuterium atoms can affect the pharmacokinetic and metabolic profiles of the drugs, leading to changes in absorption, distribution, metabolism, and excretion. This makes it a valuable tool in drug development and research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis in metabolic studies compared to its non-deuterated counterparts .

Properties

Molecular Formula

C8H14O4

Molecular Weight

178.22 g/mol

IUPAC Name

dimethyl 3,3,4,4-tetradeuteriohexanedioate

InChI

InChI=1S/C8H14O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H2,1-2H3/i3D2,4D2

InChI Key

UDSFAEKRVUSQDD-KHORGVISSA-N

Isomeric SMILES

[2H]C([2H])(CC(=O)OC)C([2H])([2H])CC(=O)OC

Canonical SMILES

COC(=O)CCCCC(=O)OC

Origin of Product

United States

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